
4-(Diallylamino)-4'-fluorobutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diallylamino)-4’-fluorobutyrophenone is an organic compound that features a fluorinated phenone structure with a diallylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diallylamino)-4’-fluorobutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobutyrophenone and diallylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The diallylamine is added to a solution of 4-fluorobutyrophenone in a suitable solvent, such as ethanol or methanol. The mixture is then heated to promote the reaction, resulting in the formation of 4-(Diallylamino)-4’-fluorobutyrophenone.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-(Diallylamino)-4’-fluorobutyrophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diallylamino)-4’-fluorobutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(Diallylamino)-4’-fluorobutyrophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-(Diallylamino)-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The diallylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and specificity for its target.
Comparación Con Compuestos Similares
Similar Compounds
4-(Diethylamino)-4’-fluorobutyrophenone: Similar structure but with diethylamino instead of diallylamino.
4-(Diallylamino)-4’-chlorobutyrophenone: Similar structure but with chlorine instead of fluorine.
Uniqueness
4-(Diallylamino)-4’-fluorobutyrophenone is unique due to the presence of both the diallylamino group and the fluorine atom, which confer distinct chemical properties and reactivity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
59921-73-2 |
|---|---|
Fórmula molecular |
C16H20FNO |
Peso molecular |
261.33 g/mol |
Nombre IUPAC |
4-[bis(prop-2-enyl)amino]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C16H20FNO/c1-3-11-18(12-4-2)13-5-6-16(19)14-7-9-15(17)10-8-14/h3-4,7-10H,1-2,5-6,11-13H2 |
Clave InChI |
SUMLUORDKGEKNC-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CCCC(=O)C1=CC=C(C=C1)F)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


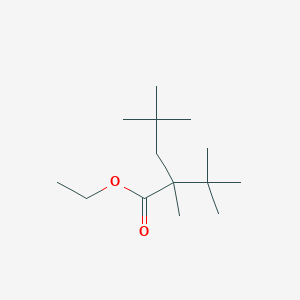
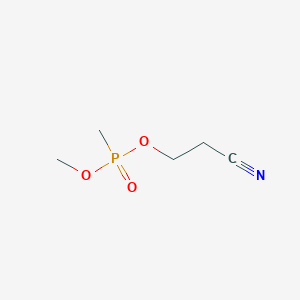
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)

![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)


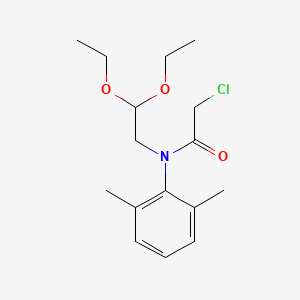
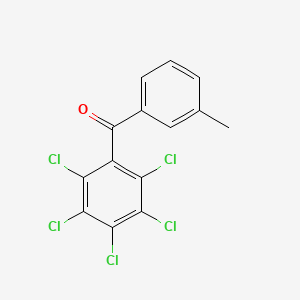


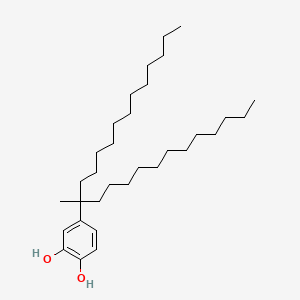
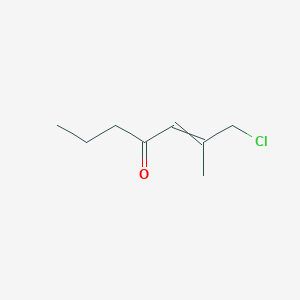
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
